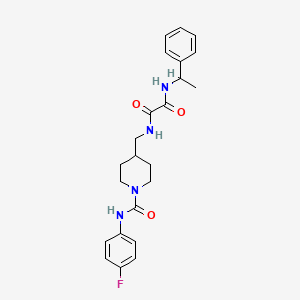
N1-((1-((4-フルオロフェニル)カルバモイル)ピペリジン-4-イル)メチル)-N2-(1-フェニルエチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O3 and its molecular weight is 426.492. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛薬の研究
この化合物は、強力な合成オピオイド鎮痛薬であるフェンタニルと構造的に関連しています。痛み管理におけるその潜在的な用途について研究されています。 この化合物に見られるフェンタニルの構造の修飾は、薬物乱用と副作用のリスクを軽減して痛みを和らげる新しい鎮痛薬を開発するための継続的な研究の一部です .
オピオイド受容体結合研究
この化合物のフェンタニルとの類似性により、オピオイド受容体結合の研究対象にもなります。 この分野の研究は、オピオイド受容体の機能の理解を深め、より少ない副作用で特定のオピオイド受容体を標的とする薬剤の開発につながる可能性があります .
抗線維化活性
この化合物のいくつかの誘導体は、抗線維化活性において有望な結果を示しています。 それらは、コラーゲンやその他の線維化マーカーの発現を阻害するために使用できる可能性があり、肝線維症などの状態の治療に役立ちます .
医薬品化学
医薬品化学の一環として、この化合物は、新規なヘテロ環化合物のライブラリーの合成に使用されます。 これらのライブラリーは、さまざまな薬理活性についてスクリーニングされ、新薬の発見につながります .
薬物乱用と毒性学
この化合物のフェンタニルなどの規制物質との構造的類似性により、薬物乱用と毒性学に関連する研究に使用できます。 研究は、乱用される可能性、毒性レベル、および公衆衛生への影響に焦点を当てることができます .
作用機序
Target of Action
It is suggested that it might have a similar target to other fentanyl analogs, which primarily interact with the μ-opioid receptor .
Mode of Action
Based on its structural similarity to other fentanyl analogs, it can be hypothesized that it binds to the μ-opioid receptor, leading to a series of downstream effects .
Biochemical Pathways
The metabolism of new fentanyl analogs, such as this compound, can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to other fentanyl analogs, it can be hypothesized that it has similar pharmacokinetic properties .
Result of Action
It is suggested that it might have similar effects to other fentanyl analogs, which are known to produce potent analgesic effects .
Action Environment
It can be hypothesized that factors such as ph, temperature, and the presence of other substances could potentially influence its action .
生物活性
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a fluorophenyl group, and an oxalamide moiety. Its molecular formula is C22H24FN3O3, and its structure can be represented as follows:
Synthesis
The synthesis of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves several steps:
- Formation of the piperidine derivative : The piperidine ring is formed through cyclization reactions involving appropriate precursors.
- Introduction of the fluorophenyl group : This is achieved through electrophilic aromatic substitution.
- Oxalamide formation : The final step involves coupling reactions to form the oxalamide linkage.
Biological Activity
Research indicates that this compound may interact with various biological targets, modulating enzyme activity and receptor functions. Here are some key findings related to its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide may inhibit specific enzymes involved in cellular signaling pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Therapeutic Applications
- Potential as a Therapeutic Agent : The compound's unique structural features allow it to act as a biochemical probe, potentially leading to therapeutic applications in treating various diseases. Its interactions with molecular targets are still under investigation but show promise in modulating pathological processes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | C22H24F2N4O3 | Contains different phenyl groups; potential anti-cancer properties |
| N1-(5-chloropyridin-2-yil)-N2-(4-(dimethylamino)carbonyl)-cyclohexane | C17H19ClN2O2 | Involves chloropyridine; explored for anti-inflammatory effects |
| N1-(5-chloropyridin-2-yil)-N2-(3-(dimethylamino)-phenyl)oxamide | C19H20ClN3O2 | Contains dimethylamino groups; investigated for neuroprotective effects |
The presence of both piperidine and oxalamide moieties in N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide enhances its biological activity compared to similar compounds, making it an interesting candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit certain cancer cell lines, suggesting potential applications in oncology.
- Animal Models : Preliminary animal studies indicate that administration of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide may result in significant reductions in tumor growth, although further studies are needed to confirm these findings.
- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with biological targets, focusing on its role in signal transduction pathways.
特性
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-16(18-5-3-2-4-6-18)26-22(30)21(29)25-15-17-11-13-28(14-12-17)23(31)27-20-9-7-19(24)8-10-20/h2-10,16-17H,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOZIUHSKXMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














